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Introduction to Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that

allows for the real-time monitoring of biomolecular interactions.[1][2] It has become an

indispensable tool in drug discovery and life sciences research for its ability to provide high-

quality kinetic data on how molecules interact.[3][4] SPR measures changes in the refractive

index at the surface of a sensor chip as one molecule (the analyte) flows over another

immobilized molecule (the ligand).[2][5] This allows for the precise determination of key binding

parameters, including association rates, dissociation rates, and binding affinity.[1][6]

The primary output of an SPR experiment is a sensorgram, a plot of the SPR response over

time, which visually represents the binding and dissociation events.[5][7] From this data,

researchers can gain deep insights into the specificity, kinetics, and strength of molecular

interactions, which are critical for applications ranging from early-stage drug screening to lead

optimization and quality control of biologics.[1][4]

Core Concepts in Binding Affinity Analysis
Understanding the following key parameters is fundamental to interpreting SPR data:

Ligand: The molecule that is immobilized onto the sensor chip surface.[8]
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Analyte: The molecule in solution that is flowed over the sensor surface to interact with the

ligand.[3][8]

Association Rate Constant (kₐ or kₒₙ): This constant represents the rate at which the analyte

binds to the immobilized ligand to form a complex. It is measured in units of M⁻¹s⁻¹.[1][9]

Dissociation Rate Constant (kₔ or kₒff): This constant represents the rate at which the

analyte-ligand complex breaks apart. It is measured in units of s⁻¹.[1][9]

Equilibrium Dissociation Constant (Kₗ): The Kₗ is a measure of binding affinity, indicating the

strength of the interaction. It is calculated as the ratio of the dissociation rate to the

association rate (Kₗ = kₔ/kₐ).[1][2] A lower Kₗ value signifies a higher binding affinity. The units

of Kₗ are Molar (M).

Quantitative Data Summary
The kinetic and affinity parameters derived from SPR experiments allow for the direct

comparison and ranking of different molecular interactions. This is crucial for selecting

promising drug candidates or characterizing biological pathways.

Interacting
Pair

Analyte
Concentration
(nM)

Association
Rate (kₐ)
(M⁻¹s⁻¹)

Dissociation
Rate (kₔ) (s⁻¹)

Affinity (Kₗ)
(nM)

Antibody A -

Antigen X
50 1.2 x 10⁵ 5.0 x 10⁻⁴ 4.17

Antibody B -

Antigen X
50 3.5 x 10⁵ 8.0 x 10⁻⁴ 2.29

Small Molecule Y

- Protein Z
1000 2.1 x 10³ 1.5 x 10⁻² 7143

Small Molecule Z

- Protein Z
1000 4.5 x 10³ 9.0 x 10⁻³ 2000

Table 1: Example of quantitative binding data obtained from SPR analysis. Lower Kₗ values

indicate stronger binding affinity.
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Experimental Protocols
A successful SPR experiment requires careful planning and execution. The following protocol

outlines the key steps for a typical binding affinity measurement.

Step 1: Ligand Immobilization
The first critical step is to attach the ligand to the sensor chip surface.[10] The choice of

immobilization strategy depends on the nature of the ligand and the experimental goals.[8][10]

A. Covalent Amine Coupling (Most Common Method) This method creates a stable, covalent

bond between the ligand and the sensor surface.[10][11] It is suitable for most proteins.

Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). Inject this

mixture over the carboxymethylated dextran sensor surface (e.g., a CM5 chip) for 7 minutes

at a flow rate of 10 µL/min to activate the carboxyl groups.[12][13]

Ligand Injection: Prepare the ligand in a low ionic strength buffer with a pH slightly below its

isoelectric point (pI) (e.g., 10 mM sodium acetate, pH 4.0-5.5). Inject the ligand solution over

the activated surface until the desired immobilization level is reached.[14]

Deactivation: Inject a 1 M ethanolamine-HCl solution (pH 8.5) for 7 minutes to deactivate any

remaining active NHS-esters and block unreacted sites on the surface.[15]

B. Capture-Based Immobilization (Oriented Coupling) This strategy uses a high-affinity

interaction to capture the ligand in a specific orientation, which can be advantageous for

ensuring binding sites are accessible.[10]

His-tagged Proteins: Use an NTA (nitrilotriacetic acid) sensor chip charged with Ni²⁺ ions to

capture His-tagged ligands.[8][16]

Biotinylated Molecules: Use a streptavidin-coated sensor chip to capture biotinylated ligands.

This interaction is very strong and nearly irreversible.[8][10]

Antibodies: Use a Protein A or Protein G coated chip to capture the Fc region of IgG

antibodies, ensuring the antigen-binding fragments (Fab) are oriented towards the flow.[8]
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[16]

Step 2: Analyte Binding and Dissociation
Buffer Preparation: The running buffer should be well-filtered and degassed, and ideally

matched to the analyte's buffer to minimize bulk refractive index effects.[14][17] A small

amount of surfactant (e.g., 0.05% Tween 20) is often included to prevent non-specific

binding.[17]

Analyte Preparation: Prepare a series of analyte dilutions in running buffer. A typical

experiment uses a 5- to 10-fold concentration range, bracketing the expected Kₗ. Include a

zero-concentration sample (buffer only) for double referencing.[14]

Injection Cycle (Kinetic Analysis):

Baseline: Flow running buffer over the sensor surface until a stable baseline signal is

achieved.[7]

Association: Inject the lowest concentration of the analyte at a constant flow rate (e.g., 30-

50 µL/min) for a defined period (e.g., 90-180 seconds) to monitor the binding event.[14]

[18]

Dissociation: Switch back to flowing running buffer and monitor the signal decrease as the

analyte dissociates from the ligand. The dissociation time should be sufficient to observe a

significant signal decay, ideally back to baseline.[7][18][19]

Repeat: Repeat the injection cycle for each analyte concentration, from lowest to highest.

Step 3: Surface Regeneration
After each binding cycle, the surface must be returned to its initial state by removing all bound

analyte.[20]

Regeneration Scouting: Test different regeneration solutions (e.g., low pH glycine, high salt,

or mild denaturants) to find a condition that completely removes the analyte without

damaging the immobilized ligand.[13]
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Regeneration Injection: Inject the chosen regeneration solution for a short pulse (e.g., 30-60

seconds) to strip the bound analyte.

Stabilization: Flow running buffer over the surface until the baseline is stable before starting

the next cycle.

Data Analysis and Interpretation
The collected sensorgram data is processed to extract kinetic parameters.

Reference Subtraction: The signal from a reference flow cell (often an activated and blocked

surface without ligand) is subtracted from the active flow cell to correct for bulk refractive

index changes and non-specific binding.[18] The signal from a buffer-only injection is also

subtracted (double referencing).

Model Fitting: The processed sensorgrams are globally fitted to a suitable binding model

using specialized software (e.g., Biacore Evaluation Software).[4][21] The simplest and most

common is the 1:1 Langmuir binding model, which assumes a simple reversible interaction.

[19]

Kinetic Parameter Extraction: The fitting process yields the association rate (kₐ), dissociation

rate (kₔ), and the calculated equilibrium dissociation constant (Kₗ).[6] The quality of the fit

should be assessed by examining the residuals (the difference between the fitted curve and

the raw data).

Visualizations
Diagrams are essential for understanding the experimental process and the data generated.
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Caption: General experimental workflow for an SPR binding affinity assay.
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Caption: The five distinct phases of a typical SPR sensorgram.[7]
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Caption: Relationship between kinetic rates (ka, kd) and affinity (KD).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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